molecular formula C13H17NOSi B7875877 n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide

n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide

Cat. No.: B7875877
M. Wt: 231.36 g/mol
InChI Key: XCUJCAOPSQBGOQ-UHFFFAOYSA-N
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Description

n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide: is an organic compound with the molecular formula C13H17NOSi. It is a derivative of benzamide, where the benzene ring is substituted with a methyl group and a trimethylsilyl-ethynyl group. This compound is of interest in organic synthesis and material science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups in place of the trimethylsilyl group .

Scientific Research Applications

n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The benzamide moiety can interact with biological targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: n-Methyl-2-[(trimethylsilyl)ethynyl]benzamide is unique due to the presence of both the trimethylsilyl-ethynyl group and the N-methyl group. This combination of functional groups provides distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

N-methyl-2-(2-trimethylsilylethynyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOSi/c1-14-13(15)12-8-6-5-7-11(12)9-10-16(2,3)4/h5-8H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUJCAOPSQBGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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